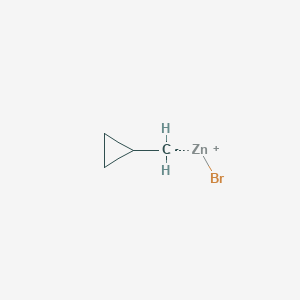

cyclopropylmethylzinc bromide, 0.50 M in THF

Description

Cyclopropylzinc bromide (CAS: 126403-68-7) is an organozinc reagent with the molecular formula C₃H₅BrZn and a molecular weight of 186.37 g/mol. It is commercially available as a 0.50 M solution in tetrahydrofuran (THF), packaged under inert argon to prevent degradation due to air and moisture sensitivity . The solution has a density of 0.969 g/mL and a flash point of -17°C, reflecting its flammability and reactivity . This reagent is widely utilized in cross-coupling reactions (e.g., Negishi coupling) to introduce cyclopropyl groups into organic frameworks, enabling the synthesis of pharmaceuticals, agrochemicals, and materials with enhanced steric or electronic properties .

Properties

IUPAC Name |

bromozinc(1+);methanidylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Zn/c1-4-2-3-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHOOIYUJIFWAB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1CC1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylmethylzinc bromide can be synthesized through the reaction of cyclopropylmethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Cyclopropylmethyl bromide+Zinc→Cyclopropylmethylzinc bromide

Industrial Production Methods

In industrial settings, the production of cyclopropylmethylzinc bromide involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps for purification and stabilization of the compound to make it suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, replacing halide ions in organic compounds.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Carbonyl Compounds: React with cyclopropylmethylzinc bromide to form alcohols.

Inert Atmosphere: Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions

Major Products

Alcohols: Formed from the addition of cyclopropylmethylzinc bromide to carbonyl compounds.

Coupled Products: Formed in cross-coupling reactions with various organic halides

Scientific Research Applications

Cyclopropylmethylzinc bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to form complex organic molecules through various reactions.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Used in the modification of biomolecules for research purposes

Mechanism of Action

The mechanism of action of cyclopropylmethylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The zinc atom in the compound plays a crucial role in stabilizing the negative charge during the reaction, making it an effective reagent in various synthetic processes .

Comparison with Similar Compounds

Key Observations :

- Cyclopropylzinc bromide has the lowest molecular weight among common alkyl/arylzinc bromides, enabling high reactivity in sterically demanding reactions .

- Phenylzinc bromide exhibits higher electronic delocalization, favoring aryl coupling but requiring stringent inert conditions due to pyrophoric tendencies .

- Bulkier derivatives like (Cyclohexylmethyl)zinc bromide show reduced reactivity in coupling reactions but improved selectivity in forming hindered bonds .

Stability and Handling

- All organozinc bromides are air- and moisture-sensitive, necessitating storage under argon and use in anhydrous conditions. Cyclopropylzinc bromide and sec-butyl derivatives are typically stabilized in THF, which also acts as a Lewis base to moderate reactivity .

- Phenylzinc bromide poses higher risks due to pyrophoricity, requiring specialized handling equipment .

Research Findings and Case Studies

- Cross-Coupling Efficiency : Cyclopropylzinc bromide demonstrated superior coupling efficiency (85–90% yield) with 2,5-dibromopyridine compared to sec-butylzinc bromide (70–75%) under identical PdCl₂·dppf catalysis .

- Thermal Stability : Cyclopropylzinc bromide in THF remains stable for >6 months at -20°C, whereas phenylzinc bromide degrades within 3 months under the same conditions .

- Stereoselectivity : In asymmetric syntheses, cyclopropylzinc bromide outperforms linear alkyl analogs (e.g., n-butylzinc bromide) due to the rigid cyclopropane ring enforcing specific transition-state geometries .

Biological Activity

Cyclopropylmethylzinc bromide, a zinc-based organometallic compound, is notable for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, including its potential as an enzyme inhibitor, antibacterial agent, and antifungal compound, supported by research findings and case studies.

- Chemical Formula : CHBrZn

- Molecular Weight : 186.37 g/mol

- Concentration : 0.50 M in Tetrahydrofuran (THF)

- Density : 0.969 g/mL at 25 °C

- Storage Conditions : 2-8 °C

Biological Activity Overview

Cyclopropylmethylzinc bromide exhibits significant biological activity due to its reactive nature and the presence of the cyclopropyl group, which is known to influence biological interactions. The following sections detail specific biological activities observed in various studies.

1. Enzyme Inhibition

Cyclopropyl compounds have been reported to act as enzyme inhibitors, particularly in metabolic pathways involving cytochrome P450 enzymes. A study highlighted the regio- and diastereoselective carbometalation reaction of cyclopropanes, indicating potential applications in drug design targeting specific enzymes involved in disease pathways .

2. Antibacterial Activity

Recent research has demonstrated that cyclopropylmethylzinc bromide can exhibit antibacterial properties against various strains of bacteria. For instance, a study investigated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it can inhibit bacterial growth through disruption of cell wall synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

3. Antifungal Properties

The antifungal activity of cyclopropylmethylzinc bromide has also been explored. A study indicated that it could inhibit the growth of several fungal pathogens by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

| Cryptococcus neoformans | 16 µg/mL |

Case Study 1: Enzyme Targeting

In a study focused on cyclopropyl derivatives, researchers explored the compound's ability to selectively inhibit specific enzymes involved in cancer metabolism. The results showed promise for developing targeted therapies with reduced side effects compared to traditional chemotherapeutics.

Case Study 2: Antimicrobial Resistance

Another significant study examined the use of cyclopropylmethylzinc bromide in combating antibiotic-resistant bacterial strains. The findings suggested that this compound could serve as a lead structure for new antibiotics, providing an alternative mechanism of action against resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.